2-([1,1'-biphenyl]-4-yloxy)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide
Description
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Properties
IUPAC Name |
2-(4-phenylphenoxy)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c26-21(24-19-10-13-25(14-11-19)22-23-12-15-28-22)16-27-20-8-6-18(7-9-20)17-4-2-1-3-5-17/h1-9,12,15,19H,10-11,13-14,16H2,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFRHHEKPGYQXSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)C4=NC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-([1,1'-biphenyl]-4-yloxy)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of this compound includes a biphenyl moiety linked to a thiazolyl-piperidine unit via an acetamide functional group. This structural configuration may contribute to its biological activities.
Pharmacological Properties
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of thiazole compounds often show significant antimicrobial properties. The presence of the thiazole ring in this compound may enhance its efficacy against various pathogens .
- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. The potential for this compound to exhibit similar anti-inflammatory effects warrants further investigation .
- Cytotoxicity : Some derivatives have shown cytotoxic effects against cancer cell lines, indicating that this compound may also possess anticancer properties. For instance, studies on related thiazole derivatives have reported IC50 values in the low micromolar range against various cancer cell lines .
The mechanisms through which 2-([1,1'-biphenyl]-4-yloxy)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide exerts its effects may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in inflammation and cancer progression, such as COX-2 and various kinases .
- Induction of Apoptosis : Some studies suggest that thiazole derivatives can induce apoptosis in cancer cells through caspase-dependent pathways, which may also apply to this compound .
- Antioxidant Activity : The presence of specific substituents can enhance antioxidant activity, potentially protecting cells from oxidative stress and contributing to its overall therapeutic profile .
Case Studies and Research Findings
Several studies have been conducted on related compounds that provide insights into the potential biological activity of 2-([1,1'-biphenyl]-4-yloxy)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide:
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of compounds similar to 2-([1,1'-biphenyl]-4-yloxy)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide exhibit significant antimicrobial properties. For instance, studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains and fungi. The compound's structural features may enhance its interaction with microbial targets, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The compound has been evaluated for its anticancer potential against several cancer cell lines. In vitro studies have demonstrated that thiazole-containing compounds can induce apoptosis in cancer cells, particularly in breast cancer models (e.g., MCF7 cells). Molecular docking studies have suggested that these compounds bind effectively to cancer-related targets, potentially leading to new anticancer therapies .
Antitubercular Activity
There is a growing interest in the antitubercular effects of thiazole derivatives. Compounds related to 2-([1,1'-biphenyl]-4-yloxy)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide have been tested against Mycobacterium tuberculosis, showing promising results in both in vitro and in vivo models. These findings suggest that such compounds could be developed into new treatments for tuberculosis .
Case Studies and Research Findings
Q & A
Q. Steric hindrance mitigation :
- Use bulky protecting groups (e.g., tert-butoxycarbonyl, BOC) during piperidine functionalization to reduce steric clashes.
- Optimize reaction temperature (e.g., 60–80°C for SNAr) and solvent polarity (e.g., DMSO for improved solubility) .
Which spectroscopic methods are critical for confirming structural integrity, particularly in distinguishing regioisomers from thiazole substitution?
Level: Basic
Answer:
- ¹H/¹³C NMR : Key for identifying regiochemistry:
- Thiazole protons resonate at δ 7.2–7.8 ppm (C5-H) and δ 7.9–8.3 ppm (C4-H), with coupling patterns confirming substitution .
- Biphenyl protons show distinct splitting patterns (e.g., para-substitution: singlet at δ 7.6–7.8 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ for C₂₄H₂₂N₃O₂S⁺) .
- X-ray crystallography : Resolves ambiguities in stereochemistry; SHELX software is widely used for refinement .
How can researchers resolve discrepancies between in vitro receptor binding data and in vivo pharmacological activity?
Level: Advanced
Answer:
Case study : If the compound shows high μ-opioid receptor affinity in vitro (IC₅₀ < 10 nM) but low analgesic efficacy in murine models:
- Pharmacokinetic analysis : Measure bioavailability using LC-MS/MS. Poor blood-brain barrier (BBB) penetration is common for polar acetamides; consider prodrug strategies (e.g., esterification) .
- Off-target profiling : Screen against related receptors (e.g., δ-opioid, NMDA) to identify confounding interactions .
- Metabolite identification : Use hepatic microsome assays to detect rapid first-pass metabolism .
What computational approaches predict binding modes to flexible targets like Lp-PLA2 or opioid receptors?
Level: Advanced
Answer:
- Molecular docking (AutoDock Vina) : Flexible docking protocols account for thiazole and piperidine conformational changes. Use cryo-EM or NMR-derived receptor structures for accuracy .
- Molecular dynamics (MD) simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of biphenyloxy interactions in hydrophobic pockets .
- Free energy calculations (MM/PBSA) : Quantify contributions of key residues (e.g., Tyr⁴⁸⁵ in Lp-PLA2) to binding affinity .
Which functional groups drive structure-activity relationships (SAR) in derivatives of this compound?
Level: Advanced
Answer:
SAR trends from analogous compounds :
Methodology : Synthesize analogs via parallel chemistry (e.g., 96-well plate format) and screen in high-throughput functional assays .
What strategies improve pharmacokinetic profiles for in vivo efficacy studies?
Level: Advanced
Answer:
- Lipophilicity optimization : Adjust logP (target: 2–3) via substituent engineering (e.g., fluorination of biphenyl improves BBB penetration) .
- CYP450 inhibition assays : Use human liver microsomes to identify metabolic hotspots; introduce deuterium at labile positions .
- Formulation : Nanoemulsions or cyclodextrin complexes enhance solubility for IV/PO administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
